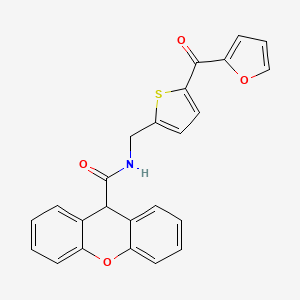
叔丁基(1R*,4R*)-4-(3-氯苯甲酰胺)-环己基氨基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-Butyl (1R*,4R*)-4-(3-chlorobenzamido)-cyclohexylcarbamate, also known as tert-butyl (1R*,4R*)-4-(3-chlorobenzamido)cyclohexane-1-carboxylate, is a chemical compound with potential applications in scientific research.
科学研究应用
对映选择性合成
有人报道了一种高效的对映选择性合成苯甲基(1S,2R,4R)-4-(叔丁氧羰基氨基)-2-(羟甲基)环己基氨基甲酸酯,它是强效CCR2拮抗剂的关键中间体。合成涉及关键的碘内酰胺化步骤以实现高度官能化的结构,表明该化合物在开发新的药物化合物中的重要性(Campbell 等人,2009)。
Xa因子抑制剂的立体选择性合成
从简单的环己烯-1-羧酸立体选择性制备六种叔丁基((1R, 2S, 5S)-2-氨基-5-(二甲基氨基甲酰基)环己基)氨基甲酸酯立体异构体,证明了该化合物在合成Xa因子抑制剂的关键中间体中的用途。这种方法为生产这些立体异构体提供了一条可扩展的途径,展示了该化合物在治疗剂合成中的应用(Wang 等人,2017)。
单相和双相介质中的生物合成
合成阿托伐他汀和瑞舒伐他汀的关键中间体叔丁基(3R,5S)-6-氯-3,5-二羟基己酸酯在单相和双相介质中使用来自红酵母的羰基还原酶有效生产。本研究重点介绍了类似氨基甲酸酯在制药中的生物合成应用,提供了高收率和对映选择性(Liu 等人,2018)。
有机电子和传感材料
由苯并噻唑改性的叔丁基咔唑衍生物形成的器官凝胶和强蓝色发光纳米纤维表明在有机电子和作为检测挥发性酸蒸气的传感材料中具有潜在应用。这项研究证明了该化合物在材料科学中的相关性,特别是在开发新的化学传感器方面(Sun 等人,2015)。
去除VOCs
关于甲基叔丁基醚(MTBE)等挥发性有机化合物(VOCs)在活性炭上的吸附的研究展示了一种环境应用。本研究提供了类似氨基甲酸酯从气流中去除VOCs的有效性的见解,突出了其在污染控制和环境修复中的潜力(Gironi & Piemonte, 2011)。
属性
IUPAC Name |
tert-butyl N-[4-[(3-chlorobenzoyl)amino]cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3/c1-18(2,3)24-17(23)21-15-9-7-14(8-10-15)20-16(22)12-5-4-6-13(19)11-12/h4-6,11,14-15H,7-10H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAGFVBDIJMXNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1R*,4R*)-4-(3-chlorobenzamido)-cyclohexylcarbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}methylcarbamate](/img/structure/B2709162.png)






![5-[(2,3-dimethylcyclohexyl)sulfamoyl]-2-fluoro-N-(2-methoxyphenyl)benzamide](/img/structure/B2709171.png)
![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(thiophen-2-yl)methanone](/img/structure/B2709172.png)
![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2709176.png)
![1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide](/img/structure/B2709177.png)

![2-[5-(Difluoromethyl)-4-methyl-1,3-thiazol-2-yl]-5-methylbenzoic acid](/img/structure/B2709181.png)
